molecular formula C7H8O2S B156794 Methyl 2-thienylacetate CAS No. 19432-68-9

Methyl 2-thienylacetate

Cat. No. B156794
CAS RN: 19432-68-9
M. Wt: 156.2 g/mol
InChI Key: KNKIXYMOHMYZJR-UHFFFAOYSA-N
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Description

Methyl 2-thienylacetate is a chemical compound that is related to thiophene-based structures. While the provided papers do not directly discuss methyl 2-thienylacetate, they do provide insights into the chemistry of thiophene derivatives and their applications in organic synthesis. For instance, the synthesis of poly(thienylene methylene) involves thiophene moieties, which are structurally related to methyl 2-thienylacetate .

Synthesis Analysis

The synthesis of thiophene derivatives can be complex and varied. The paper on the polycondensation of 2-acetoxymethyl-3,4-dimethylthiophene provides an example of how thiophene derivatives can be synthesized through acid-catalyzed reactions, leading to polymers with conjugated sequences . Although this does not directly describe the synthesis of methyl 2-thienylacetate, it does highlight the reactivity of thiophene derivatives under acidic conditions, which could be relevant for the synthesis of methyl 2-thienylacetate.

Molecular Structure Analysis

The molecular and solid-state structure of thiophene derivatives can be determined using techniques such as X-ray diffraction and NMR spectroscopy, as demonstrated in the study of methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate . These techniques are crucial for understanding the configuration and conformation of thiophene-containing compounds, which would also be applicable to the analysis of methyl 2-thienylacetate.

Chemical Reactions Analysis

Thiophene derivatives participate in various chemical reactions. For example, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate has been shown to be reactive in Michael additions and Diels–Alder reactions . These reactions are important for the functionalization of thiophene derivatives and could potentially be used to modify methyl 2-thienylacetate as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their structure. The paper on 2-Methyltetrahydrofuran (2-MeTHF) discusses the properties of a biomass-derived solvent with a thiophene backbone, highlighting its low miscibility with water, boiling point, and stability . These properties are important for the application of thiophene derivatives in organic synthesis and could provide insight into the properties of methyl 2-thienylacetate.

Scientific Research Applications

Synthesis of Complex Organic Compounds

Methyl 2-thienylacetate has been involved in the synthesis of complex organic compounds. For example, it was utilized in regioselective acylation processes leading to the creation of photochromic 1,2-dihetarylethene, marking the first synthesis of thienopyrrole-based photochromes. The study demonstrated the influence of catalysts, acid chlorides, and solvents in the acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate, showcasing the compound's role in pioneering photochromic material synthesis (Krayushkin et al., 2002).

Enzymatic Synthesis Applications

In enzymatic synthesis, amide derivatives of 2-thienylacetic acid, closely related to methyl 2-thienylacetate, were used in the synthesis of cephalothin, highlighting the compound's versatility in biochemical reactions. The study focused on the enzymatic synthesis of cephalothin from 7-aminocephalosporanic acid (7-ACA) and amide derivatives of 2-thienylacetic acid using penicillin G acylase. This approach emphasized increasing the solubility of these compounds in water for effective enzymatic conversion, further demonstrating the potential of thienylacetate derivatives in medicinal chemistry (Shaw et al., 2000).

Electropolymerization for Conducting Films

Methyl 2-thienylacetate has been applied in the creation of conducting films through electropolymerization. A study successfully synthesized the ester of 2-(3-thienyl)ethanol with 3-thienylacetic acid as a monomer for electropolymerization. This process resulted in highly cross-linked, insoluble polymer films. The research showcased the potential of thienylacetate derivatives in developing new materials with specific electrical properties, indicating their applicability in electronic and photonic devices (Dass et al., 2006).

Role in Chemical Education

Furthermore, the compound has played a role in chemical education, where its synthesis was designed as an organic experiment for students. This involved creating a drug intermediate from 2-bromothiophene through Grignard reagent treatment. This application underscores the compound's utility not only in advanced scientific research but also in educational settings to enhance students' experimental skills and interest in scientific research (Min, 2015).

Safety And Hazards

Methyl 2-thienylacetate is intended for R&D use only and is not for medicinal, household, or other use . It’s important to handle this compound with care and use appropriate safety measures.

properties

IUPAC Name

methyl 2-thiophen-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-9-7(8)5-6-3-2-4-10-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKIXYMOHMYZJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173055
Record name Methyl thiophen-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-thienylacetate

CAS RN

19432-68-9
Record name 2-Thiopheneacetic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19432-68-9
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Record name Methyl thiophen-2-acetate
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Record name Methyl thiophen-2-acetate
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Record name Methyl thiophen-2-acetate
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Synthesis routes and methods I

Procedure details

Thiophene acetic acid (27.3 g, 192 mmol) was treated with a solution of H2SO4 (5.76 mL, 108 mmol) in MeOH (384 mL) at reflux for one hour. The reaction was then cooled to room temperature, concentrated by rotovap, diluted with ether, washed with 5% sodium bicarbonate and brine. The organic phase was then dried with magnesium sulfate and concentrated by rotovap to yield the product as a yellow oil (27.4 g, 176 mmol, 91%), which was used without further purification. The product matches data for commercially available methyl 2-(thiophen-2-yl)acetate (CAS No. 19432-68-9).
Quantity
27.3 g
Type
reactant
Reaction Step One
Name
Quantity
5.76 mL
Type
reactant
Reaction Step One
Name
Quantity
384 mL
Type
reactant
Reaction Step One
Yield
91%

Synthesis routes and methods II

Procedure details

Thionyl chloride (10.20 ml, 140.7 mmol) was added to a solution of thiophen-2-yl-acetic acid (10.0 g, 70.3 mmol) in MeOH (100 ml) at 0° C. The reaction mixture was heated to reflux for 18 h, the volatiles were evaporated and the crude reaction mixture was basified with aqueous sodium bicarbonate solution, extracted with DCM, washed with brine and dried over anhydrous sodium sulfate. After filtration the organic solvent was evaporated and dried to afford 10.75 g (98%) of methyl 2-(thiophen-2-yl)acetate as color less liquid.
Quantity
10.2 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 2-thiopheneacetic acid (1.50 g, 10.6 mmol) in MeOH (20 mL) was added thionyl chloride (3.80 mL, 53 mmol) dropwise at 0° C. The resulting solution was stirred at room temperature for 18 h. The reaction mixture was concentrated in vacuo to give the title compound as a dark brown oil (1.65 g, quantitative yield) which was used in the next step without further purification.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
A D'Agostini, M D'Auria - Journal of the Chemical Society, Perkin …, 1994 - pubs.rsc.org
… Methyl 2-thienylacetate 15 was obtained from the corresponding acid through reaction with … Methyl 2-(2-thienyl)propionate 17 was obtained by metallation of methyl 2-thienylacetate with …
Number of citations: 14 pubs.rsc.org
DT Saa, S Turroni, DI Serrazanetti, S Rampelli… - Food research …, 2014 - Elsevier
… led to a rearrangement in several components of Enterobacteriaceae CAG, with an increase in Clostridium cluster IX, Lactobacillaceae, 4-methylphenol and methyl-2-thienylacetate, …
Number of citations: 47 www.sciencedirect.com
E Campaigne, RE Johnson - Journal of Heterocyclic Chemistry, 1968 - Wiley Online Library
… The retention times were shown to be identical to those obtained for authentic samples of methyl 2-thienylacetate (Па), methyl 2-methy 1-3-thenoate (Illa) and methyl 5-methyl-2-…
Number of citations: 12 onlinelibrary.wiley.com
AY Bochkov, MM Krayushkin… - Journal of …, 2013 - Wiley Online Library
… Further reduction with Et 3 SiH/TFA (trifluoroacetic acid) was clear and completed in 2 h at 0C affording ethyl 5-methyl-2-thienylacetate 12 in 85% yield (Scheme 4, route 2). …
Number of citations: 9 onlinelibrary.wiley.com
RE Johnson - 1966 - search.proquest.com
… The retention times were shown to be identical to those obtained from authentic samples of methyl 2-thienylacetate (17a) , methyl 2-methyl-3-thenoate (l8a) and methyl 5"roethyl-2-…
Number of citations: 0 search.proquest.com
D Bezier, GT Venkanna, LCM Castro… - Advanced Synthesis …, 2012 - Wiley Online Library
… More interestingly, substrates with a heteroaromatic substituent on the methyl acetate such as methyl 2-thienylacetate can be reduced with good yield (83%, Table 2, entry 10). More …
Number of citations: 114 onlinelibrary.wiley.com
LNF Cardoso, MLF Bispo, CR Kaiser… - Archiv der …, 2014 - Wiley Online Library
… The organic layers were combined then dried with anhydrous MgSO 4 and concentrated under vacuum to yield methyl 2-thienylacetate as a brown syrup (5.0 mg, 100%). The crude …
Number of citations: 32 onlinelibrary.wiley.com
VF Traven, AY Bochkov - Heterocyclic Communications, 2013 - degruyter.com
… Further reduction with Et 3 SiH/TFA was completed in 2 h at 0C affording ethyl 5-methyl-2-thienylacetate 37 in 85% yield (Scheme 19, route 2). …
Number of citations: 12 www.degruyter.com
RJ Gillespie - 1979 - storre.stir.ac.uk
… Filtration of the reaction mixture followed by standard work-up and KUgelrohr distillation gave methyl 2-thienylacetate (7) in 82% yield. Hydrolysis of the ester was effected by refluxing in …
Number of citations: 3 www.storre.stir.ac.uk
Y KAWANO, T WATANABE, J SAKAI… - Chemical and …, 1980 - jstage.jst.go.jp
… performed the enzymic acylation of (i)—cis—amino—3—trifluoromethyl—3cephem-él—carboxylic acid (obtained by treatment of I with trifluoroacetie acid”) with methyl 2—thienylacetate …
Number of citations: 13 www.jstage.jst.go.jp

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